molecular formula C52H60N6S4 B3028186 TU-3 CAS No. 1681007-44-2

TU-3

Cat. No.: B3028186
CAS No.: 1681007-44-2
M. Wt: 897.3 g/mol
InChI Key: JGTAHXKMXPGCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TU-3 involves the formation of a complex organic structure that includes multiple thiophene and benzonitrile units. The preparation typically involves the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as bromination and coupling reactions.

    Coupling Reactions: These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the final this compound structure.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for larger batch sizes. This includes the use of automated reactors and continuous flow systems to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

TU-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to changes in its electronic properties.

    Reduction: Reduction reactions can also be performed on this compound to modify its structure and properties.

    Substitution: Substitution reactions, particularly involving the thiophene units, are common and can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

TU-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which TU-3 exerts its effects is primarily through its high electron mobility. This allows for efficient charge transport in electronic devices. The molecular targets include the semiconductor interfaces in OFETs, where this compound facilitates the movement of electrons. The pathways involved include the formation of conductive channels within the organic semiconductor layer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TU-3 stands out due to its higher electron mobility and stability in air compared to similar compounds. Its ability to be processed through both solution and vacuum deposition methods also adds to its versatility .

Properties

IUPAC Name

4-[5-[8-[5-(4-cyano-3-dodecylphenyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]thiophen-2-yl]-2-dodecylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H60N6S4/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-39(25-27-41(37)35-53)43-29-31-45(59-43)47-49-51(57-61-55-49)48(52-50(47)56-62-58-52)46-32-30-44(60-46)40-26-28-42(36-54)38(34-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-34H,3-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTAHXKMXPGCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC(=C1)C2=CC=C(S2)C3=C4C(=C(C5=NSN=C35)C6=CC=C(S6)C7=CC(=C(C=C7)C#N)CCCCCCCCCCCC)N=S=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60N6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681007-44-2
Record name TU-3 [for organic electronics]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TU-3
Reactant of Route 2
Reactant of Route 2
TU-3
Reactant of Route 3
Reactant of Route 3
TU-3
Reactant of Route 4
Reactant of Route 4
TU-3
Reactant of Route 5
Reactant of Route 5
TU-3
Reactant of Route 6
Reactant of Route 6
TU-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.